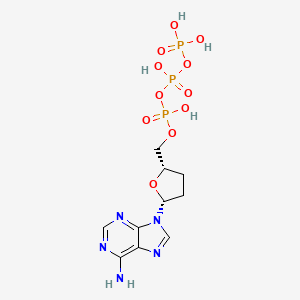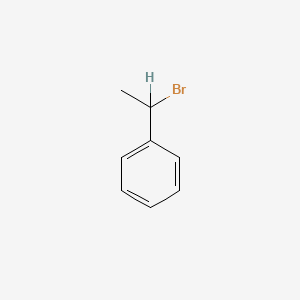
(1-Bromoethyl)benzene
Vue d'ensemble
Description
(1-Bromoethyl)benzene, also known as alpha-Methylbenzyl bromide, is an organic compound with the molecular formula C8H9Br. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used in organic synthesis and serves as an important intermediate in various chemical reactions .
Mécanisme D'action
Target of Action
(1-Bromoethyl)benzene, also known as α-Methylbenzyl bromide, α-Phenethyl bromide, α-Phenylethyl bromide , is primarily used in the field of organic synthesis. It is often employed in controlled radical polymerization of styrene . The primary targets of this compound are therefore the styrene molecules that are being polymerized.
Mode of Action
The compound acts as an initiator in the polymerization process . It interacts with styrene molecules, triggering a chain reaction that leads to the formation of polystyrene. This is achieved through a process known as atom transfer radical polymerization .
Biochemical Pathways
It is known that the compound plays a crucial role in the polymerization of styrene, leading to the formation of polystyrene . This process involves the generation of free radicals, which are highly reactive and can initiate a chain reaction leading to polymer formation.
Result of Action
The primary result of this compound’s action is the formation of polystyrene via atom transfer radical polymerization . Polystyrene is a common plastic material used in a variety of applications, from packaging materials to laboratory equipment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1-Bromoethyl)benzene can be synthesized through the bromination of ethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the ethyl group .
Industrial Production Methods: In industrial settings, this compound is produced using similar bromination methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Bromoethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form styrene.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Nucleophilic Substitution: Formation of ethylbenzene derivatives.
Elimination Reactions: Formation of styrene.
Oxidation: Formation of phenylacetaldehyde or acetophenone.
Applications De Recherche Scientifique
(1-Bromoethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an initiator in controlled radical polymerization of styrene and other monomers.
Biology: Utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
Comparaison Avec Des Composés Similaires
Benzyl bromide: Similar structure but with a methylene group instead of an ethyl group.
(2-Bromoethyl)benzene: Bromine atom attached to the second carbon of the ethyl group.
(1-Chloroethyl)benzene: Chlorine atom instead of bromine on the ethyl group.
Uniqueness: (1-Bromoethyl)benzene is unique due to its specific reactivity and the position of the bromine atom on the ethyl group. This positioning allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
1-bromoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRUGYDDEMGVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883448 | |
| Record name | Benzene, (1-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | (1-Bromoethyl)benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3832 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
94 °C at 16 mm Hg, BP: 202-203 °C @ 760 MM HG /DL/ | |
| Record name | (1-BROMOETHYL)BENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
96 °C, 205 °F | |
| Record name | (1-Bromoethyl)benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3832 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (1-BROMOETHYL)BENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALC & ETHER /DL & D FORMS/, SOL IN BENZENE /DL FORM/, INSOL IN WATER /D FORM/ | |
| Record name | (1-BROMOETHYL)BENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density = 1.356, DENSITY:1.3605 @ 20 °C/4 °C /DL/, SPECIFIC OPTICAL ROTATION: +15 @ 14 °C/D; DENSITY: 1.3108 @ 23 DEG /D FORM/ | |
| Record name | (1-BROMOETHYL)BENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
6.4 | |
| Record name | (1-BROMOETHYL)BENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
585-71-7, 1459-14-9 | |
| Record name | (1-Bromoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Bromoethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (1-bromoethyl)-, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-BROMOETHYL)BENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (1-bromoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (1-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-1-phenylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENETHYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG89OQ6Y85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (1-BROMOETHYL)BENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-65 °C | |
| Record name | (1-BROMOETHYL)BENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (1-Bromoethyl)benzene?
A1: The molecular formula of this compound is C8H9Br, and its molecular weight is 185.06 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. These include 1H NMR, 13C NMR, FT-IR, and UV spectroscopy. [, , , ] For instance, 1H NMR spectroscopy confirms the successful conversion of the bromine end group to xanthate in the synthesis of polystyrene-block-poly(N-vinylpyrrolidone) copolymers. []
Q3: What is the primary application of this compound in polymer chemistry?
A3: this compound is widely employed as an initiator in Atom Transfer Radical Polymerization (ATRP). [, , , , , , , , , , , , , , , , , ]
Q4: How does this compound function as an initiator in ATRP?
A4: In the presence of a copper-based catalyst complex, this compound undergoes homolytic cleavage of the carbon-bromine bond, generating a radical that initiates the polymerization of monomers like styrene and methyl methacrylate. [, , , ]
Q5: What are the advantages of using this compound as an ATRP initiator?
A5: this compound allows for controlled polymerization, leading to polymers with predetermined molecular weights and narrow molecular weight distributions (MWDs). [, , , , ]
Q6: Are there any limitations associated with using this compound in ATRP?
A6: Yes, the choice of ligands and reaction conditions significantly influence the effectiveness of this compound as an initiator. [, , , ] For instance, while effective with styrene and methacrylate monomers, its effectiveness in controlling the radical chain growth for methyl acrylate polymerization is limited. []
Q7: Can you provide examples of specific polymers synthesized using this compound as an ATRP initiator?
A7: Several polymers have been successfully synthesized using this compound, including:
- Polystyrene [, , , , , , , ]
- Poly(methyl methacrylate) [, , , , , ]
- Poly(propylene-g-styrene) graft copolymers []
- Hyperbranched poly(divinylbenzene) []
- Poly(4-fluorostyrene) []
- Sulfonated fluorinated block copolymers []
- Polystyrene-block-poly(4-vinylpyridine) []
- Polystyrene-block-poly(N-vinylpyrrolidone) []
Q8: How does the performance and application of this compound vary under different conditions?
A8: The performance of this compound in ATRP is influenced by factors such as solvent, temperature, catalyst system, and ligand type. [, , , , , ] For example, polymerization rates can differ significantly between bulk and solution polymerization. []
Q9: What is the impact of different ligands on this compound's performance in ATRP?
A9: Different ligands used in conjunction with the copper catalyst can affect the rate of polymerization, the control over MWD, and the overall success of ATRP using this compound. [, , , , , ] For example, while copper(I) bromide/2,2'-bipyridyl effectively mediates the polymerization of styrene initiated by this compound, the use of 2,2′-bipyridyl as a ligand can lead to the formation of a new species that may negatively impact the ATRP process. [, ]
Q10: How stable is this compound under various storage conditions?
A10: Information regarding the specific stability of this compound under various storage conditions is limited in the provided research.
Q11: Besides ATRP, are there other catalytic applications of this compound?
A11: Yes, this compound can be utilized in palladium-catalyzed cross-coupling reactions. [] Under microwave conditions, it can generate a Pd-carbene intermediate in situ, facilitating the coupling with aryl chlorides to produce trans-stilbene derivatives. []
Q12: Have there been computational studies conducted on this compound?
A12: Yes, DFT studies have been employed to gain a deeper understanding of the reaction mechanisms involving this compound, particularly in Pd-catalyzed cross-coupling reactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

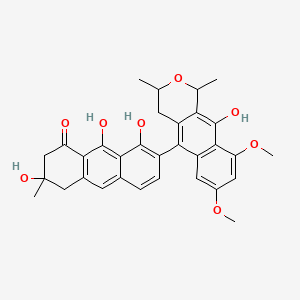
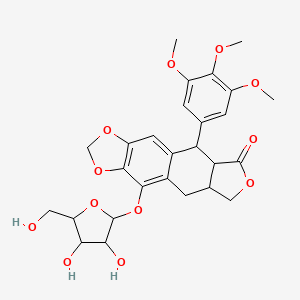

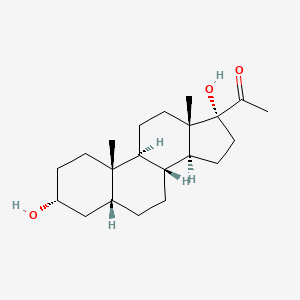
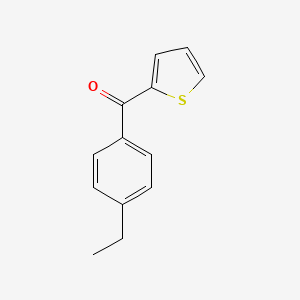
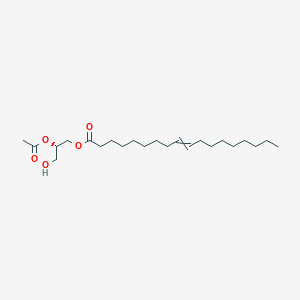
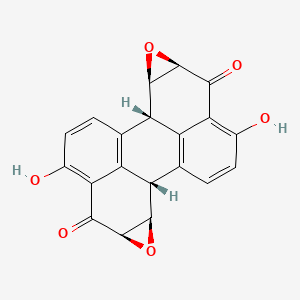
![Magnesium;[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B1216347.png)
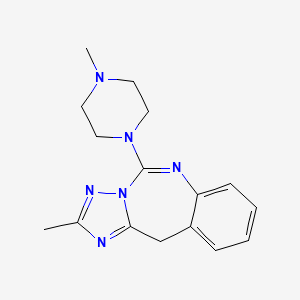
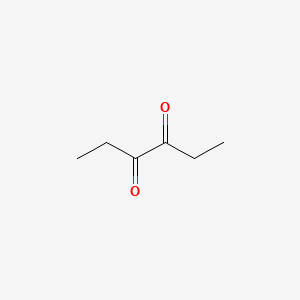
![2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one](/img/structure/B1216350.png)
